(S)-2-Amino-3-methylbutan-1-ol Hydrochlorid

Übersicht

Beschreibung

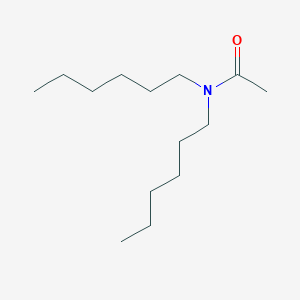

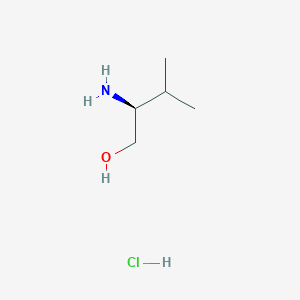

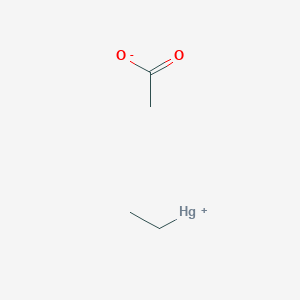

(S)-2-Amino-3-methylbutan-1-ol hydrochloride is a useful research compound. Its molecular formula is C5H14ClNO and its molecular weight is 139.62 g/mol. The purity is usually 95%.

The exact mass of the compound (S)-2-Amino-3-methylbutan-1-ol hydrochloride is unknown and the complexity rating of the compound is unknown. The United Nations designated GHS hazard class pictogram is Irritant, and the GHS signal word is WarningThe storage condition is unknown. Please store according to label instructions upon receipt of goods.

BenchChem offers high-quality (S)-2-Amino-3-methylbutan-1-ol hydrochloride suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about (S)-2-Amino-3-methylbutan-1-ol hydrochloride including the price, delivery time, and more detailed information at info@benchchem.com.

Wissenschaftliche Forschungsanwendungen

Anwendungen in der nichtlinearen Optik

Die Verbindung wurde bei der Synthese von Materialien mit nichtlinearer Optik eingesetzt. Beispielsweise wurde L-Valinhydrochlorid-Monohydrat (VHM) synthetisiert und Einkristalle wurden durch langsame Verdampfung seiner wässrigen Lösung bei konstanter Temperatur gezüchtet . Diese Materialien haben potenzielle Anwendungen im Bereich der Photonik .

Studium der Struktur- und Elektroneneigenschaften

Die Verbindung wurde in Studien verwendet, die sich auf die Struktur- und Elektroneneigenschaften von kristallinem L- und DL-Valin im Rahmen der Dichtefunktionaltheorie unter Einbeziehung von Van-der-Waals-Wechselwirkungen konzentrierten . Diese Art von Forschung kann wertvolle Einblicke in die physikalisch-chemischen Eigenschaften von Aminosäure-Molekülkristallen liefern.

3. Chirale heterogene Liganden in der Cu-katalysierten asymmetrischen Allyloxidation von Alkenen L-Valinolhydrochlorid wurde auf SBA-15-Nanoporöses Siliciumdioxid immobilisiert und als chiraler heterogener Ligand in der Cu-katalysierten asymmetrischen Allyloxidation von Alkenen verwendet . Diese Anwendung ist im Bereich der organischen Synthese von Bedeutung.

Synthese von semi-organischen Einkristallen

Die Verbindung wurde beim Wachstum von semi-organischen Einkristallen verwendet, die eine wichtige Rolle bei der Erzeugung von Terahertz-Pulsen und ihren potenziellen Anwendungen spielen .

Wirkmechanismus

Target of Action

L-Valinol hydrochloride is a complex compound with a variety of potential targets. It belongs to the class of organic compounds known as 1,2-aminoalcohols, which contain an alkyl chain with an amine group bound to the C1 atom and an alcohol group bound to the C2 atom .

Mode of Action

It’s known that the compound’s structural and electronic properties are similar at zero pressure

Biochemical Pathways

L-Valinol hydrochloride may potentially influence the biosynthesis of branched-chain amino acids (BCAAs) such as L-valine, L-isoleucine, and L-leucine . .

Biochemische Analyse

Biochemical Properties

The biochemical properties of L-valinol hydrochloride are not fully understood yet. It is known that L-valine, a closely related compound, is involved in several biochemical reactions. The synthesis of L-valine starts from pyruvate and involves four enzymes, namely acetohydroxyacid synthase (AHAS), acetohydroxyacid isomeroreductase (AHAIR), dihydroxyacid dehydratase (DHAD), and transaminase B (TA) . It is plausible that L-valinol hydrochloride may interact with similar enzymes and proteins.

Cellular Effects

The cellular effects of L-valinol hydrochloride are not well-documented. L-valine, a similar compound, is known to have various effects on cells. For instance, L-valine can improve the lactation function of breeding animals . It can also enhance phagocytosis of macrophages to drug-resistant pathogens . It is possible that L-valinol hydrochloride may have similar effects on cells.

Molecular Mechanism

It is known that L-valine, a similar compound, can activate the PI3K/Akt1 signaling pathway and inhibit the activity of arginase to increase the expression of NO . This suggests that L-valinol hydrochloride might exert its effects at the molecular level through similar mechanisms.

Dosage Effects in Animal Models

The effects of different dosages of L-valinol hydrochloride in animal models have not been extensively studied. It is known that L-valine, a similar compound, is an essential amino acid in the diet of animals .

Metabolic Pathways

L-valine, a similar compound, is known to be involved in several metabolic pathways .

Transport and Distribution

It is known that L-valine, a similar compound, can be transported by system L amino acid transporters .

Subcellular Localization

It is known that proteins can be localized to specific compartments or organelles based on targeting signals or post-translational modifications .

Eigenschaften

IUPAC Name |

(2S)-2-amino-3-methylbutan-1-ol;hydrochloride | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C5H13NO.ClH/c1-4(2)5(6)3-7;/h4-5,7H,3,6H2,1-2H3;1H/t5-;/m1./s1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

CYONGLLQMUYOPP-NUBCRITNSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)C(CO)N.Cl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

CC(C)[C@@H](CO)N.Cl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C5H14ClNO | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID20647395 | |

| Record name | (2S)-2-Amino-3-methylbutan-1-ol--hydrogen chloride (1/1) | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID20647395 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

139.62 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

17016-89-6 | |

| Record name | (2S)-2-Amino-3-methylbutan-1-ol--hydrogen chloride (1/1) | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID20647395 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | (2S)-2-amino-3-methylbutan-1-ol hydrochloride | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

| Record name | Valinol hydrochloride, L- | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/CSD9XWZ26Q | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![10,11-Dihydro-5H-benzo[4,5]cyclohepta[1,2-b]pyridin-5-ol](/img/structure/B90665.png)

![3-Nitrobenzo[b]thiophene](/img/structure/B90674.png)

![2-[(4-Chlorophenyl)sulfanylmethyl]isoindole-1,3-dione](/img/structure/B90684.png)